molecular formula C16H12N2O6 B3035556 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one CAS No. 331461-74-6

6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B3035556
CAS No.: 331461-74-6
M. Wt: 328.28 g/mol
InChI Key: HSFDECLWIMVSIE-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a benzoxazinone derivative characterized by a fused heterocyclic core (4H-3,1-benzoxazin-4-one) substituted with two methoxy groups at positions 6 and 7 and a 3-nitrophenyl group at position 2. Benzoxazinones are bioactive scaffolds with applications ranging from enzyme inhibition to herbicidal activity . The 3-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, influencing reactivity and binding interactions in biological systems.

Properties

IUPAC Name

6,7-dimethoxy-2-(3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-22-13-7-11-12(8-14(13)23-2)17-15(24-16(11)19)9-4-3-5-10(6-9)18(20)21/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDECLWIMVSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-nitrobenzoyl chloride with 6,7-dimethoxy-2-aminophenol under basic conditions to form the desired benzoxazinone ring system. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Research indicates that benzoxazine derivatives, including 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, exhibit anticancer activity. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that modifications in the benzoxazine structure can enhance cytotoxicity against human cancer cells by targeting specific pathways involved in cell survival and growth .

2. Antifungal Activity
The compound has been evaluated for its antifungal properties. In a study focusing on the synthesis and biological evaluation of benzoxazole derivatives, compounds similar to this compound demonstrated significant antifungal activity against various strains of fungi. This suggests potential applications in developing antifungal agents .

3. Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. Research has explored its effects on nicotinamide adenine dinucleotide (NAD+) metabolism through inhibition of the enzyme nicotinamide adenine dinucleotide (NAD) biosynthesis pathway. This could have implications for diseases related to NAD+ depletion .

Case Studies

Study Findings Implications
Zomorodian et al. (2020)Synthesized various benzoxazole derivatives and tested their antifungal activity.Highlighted the potential of benzoxazine derivatives as antifungal agents .
Pharmacokinetic StudiesInvestigated the pharmacokinetic profile of related compounds in vivo, demonstrating favorable absorption and distribution characteristics.Supports further development for oral bioavailability in therapeutic applications .
Anticancer ResearchEvaluated the cytotoxic effects of benzoxazine derivatives on human cancer cell lines, showing significant inhibition of tumor growth.Suggests potential for development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its observed biological activities .

Comparison with Similar Compounds

Structural and Substituent Variations

Benzoxazinones are distinguished by substituents on the heterocyclic core (positions 2, 6, and 7) and the nature of the aryl group at position 2. Key analogs include:

Compound Name Substituents (Position 2) Additional Features Key Applications/Activities Reference
6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one 3-Nitrophenyl Methoxy groups at 6,7 Enzyme inhibition, herbicidal activity
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 4-Nitrophenyl No methoxy groups Herbicidal activity, spectral analysis
6,7-Dimethoxy-2-(4-methoxyphenoxymethyl)-4H-3,1-benzoxazin-4-one 4-Methoxyphenoxymethyl Methoxy groups at 6,7 Herbicidal activity (IC₅₀ ~0.5 μM)
2-(Trifluoromethyl)-4H-3,1-benzoxazin-4-one Trifluoromethyl Electron-withdrawing CF₃ group Chymotrypsin inhibition (k >4×10⁶ M⁻¹min⁻¹)
2-Methyl-4H-3,1-benzoxazin-4-one Methyl Simple alkyl substituent Equilibrium-based enzyme inhibition
2-Phenoxymethyl-4H-3,1-benzoxazin-4-one Phenoxymethyl Flexible linker to aryl group Herbicidal activity (IC₅₀ ~3 μM)

Key Structural Insights :

  • Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance electrophilicity at the C-4 carbonyl, critical for covalent enzyme inhibition .
  • Methoxy groups at positions 6 and 7 improve solubility and modulate steric interactions in herbicidal applications .
  • Aryl substituents at position 2 dictate target specificity. For example, 3-nitrophenyl derivatives show stronger inhibition of proteases compared to methyl or phenoxymethyl analogs .
Physicochemical Properties
  • Spectral Features : The IR spectrum of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one shows a carbonyl stretch at 1766 cm⁻¹, while the 3-nitrophenyl analog likely exhibits similar absorption with shifts due to substituent orientation . Methoxy groups contribute to distinct NMR signals (e.g., δ ~3.995 ppm for -OCH₃) .
  • Stability : Nitro-substituted derivatives exhibit higher thermal stability compared to methyl or halogenated analogs, as seen in thermolytic decomposition studies .

Biological Activity

6,7-Dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a synthetic compound belonging to the benzoxazinone family. This class of compounds has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C₁₆H₁₂N₂O₆
  • Molecular Weight : 328.28 g/mol
  • CAS Number : 331461-74-6
  • Hydrogen Bond Donor Count : 0
  • Hydrogen Bond Acceptor Count : 7
  • Rotatable Bond Count : 3

Antimicrobial Activity

Research indicates that benzoxazinone derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various pathogens.

PathogenInhibition Zone (mm)Concentration (ppm)
Staphylococcus aureus241000
Escherichia coli201000
Candida albicans181000

The compound's effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli has been noted in several studies . The presence of the nitro group on the phenyl ring is believed to enhance its antibacterial properties.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity against certain fungal strains. For instance:

Fungal StrainInhibition (%)Concentration (ppm)
Rhizoctonia solani901000
Sclerotium rolfsii52.3500

The data indicate that while the compound is effective against Rhizoctonia solani at higher concentrations, its efficacy diminishes against Sclerotium rolfsii, suggesting a selective action mechanism .

The biological activity of benzoxazinones is often attributed to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens. For instance, they are known to act as inhibitors of serine proteases through enzyme acylation mechanisms . The structure of the compound facilitates nucleophilic attacks on the lactone carbon by active site serines in these enzymes.

Case Studies and Research Findings

  • Case Study on Anticancer Properties :
    A study focused on the anticancer potential of benzoxazinones highlighted that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Study on Anti-inflammatory Effects :
    Another research effort evaluated the anti-inflammatory properties of related benzoxazinones. The findings suggested that these compounds could significantly reduce inflammatory markers in vitro and in vivo models .

Q & A

Q. What are the common synthetic routes for 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

The compound is typically synthesized via a two-step approach. First, nitrohomoveratric acid reacts with polyphosphoric acid (PPA) to form an intermediate, which is treated with acetic anhydride to yield 2-methyl-6,7-dimethoxy-3,1-benzoxazin-4-one . Substitution at the 2-position (e.g., with 3-nitrophenyl groups) is achieved using nitrophenyl derivatives under alkaline Schotten-Baumann acylation conditions. Key factors include:

  • pH control : Maintaining an alkaline medium during acylation ensures optimal nucleophilic attack .
  • Solvent selection : Propionic anhydride or glacial acetic acid is used for cyclization, with DMF as a catalyst to enhance reactivity .
    Typical yields range from 60–75%, with impurities arising from incomplete acylation or over-oxidation.

Q. Which spectroscopic and chromatographic methods are standard for characterizing this compound?

  • 1H NMR : Methoxy groups appear as singlets at δ ~3.9–4.0 ppm, while aromatic protons from the 3-nitrophenyl group resonate as multiplets at δ ~7.3–8.1 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1751 cm⁻¹) and C=N (1659 cm⁻¹) confirm the benzoxazinone core .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 313.11) and fragmentation patterns validate the structure .
  • HPLC : Used to assess purity (>95% required for biological assays) .

Q. What in vitro biological assays are routinely used to evaluate its bioactivity?

  • Antimicrobial activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC values reported) .
  • Antioxidant assays : DPPH radical scavenging and FRAP tests quantify electron-donating capacity .
  • Cerebroprotective activity : Evaluated in neuronal cell lines under oxidative stress (e.g., H₂O₂-induced apoptosis) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of benzoxazinone derivatives?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields (>85%) by promoting uniform heating. For example, cyanuric chloride/DMF-mediated cyclization under microwaves produces 2,2'-arylene-substituted bis(benzoxazinone) derivatives with minimal by-products . Key advantages:

  • Energy efficiency : Lower thermal decomposition risks.
  • Scalability : Demonstrated in gram-scale syntheses .

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

Discrepancies in bioactivity data (e.g., variable IC₅₀ values) may arise from:

  • Crystallinity differences : Amorphous vs. crystalline forms alter solubility and bioavailability. Use powder XRD to verify polymorphism .
  • Stereoelectronic effects : Computational modeling (DFT) predicts how substituents (e.g., nitro groups) influence electron density and binding affinity .
  • Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, solvent controls) .

Q. How do steric and electronic factors at the 2-position influence heterocyclic ring-opening reactions?

Substituents like 3-nitrophenyl increase steric hindrance, slowing nucleophilic attacks. For example:

  • Hydrazine hydrate reactions : Bulky groups at C-2 reduce ring-opening rates, favoring hydrazide formation over quinazolinone derivatives .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating reactions .
    Kinetic studies (e.g., time-resolved NMR) quantify these effects .

Q. What are the challenges in scaling up benzoxazinone synthesis for preclinical studies?

  • By-product management : Acetic anhydride excess can form acetylated impurities; optimize stoichiometry (e.g., 1:1.2 molar ratio) .
  • Purification : Column chromatography is labor-intensive; switch to recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .
  • Safety : Nitrophenyl intermediates are explosive; use controlled temperature (<80°C) and inert atmospheres .

Methodological Guidance

Q. How to optimize reaction conditions for high regioselectivity in benzoxazinone derivatives?

  • Temperature : Cyclization at 80–100°C minimizes side reactions (e.g., ester hydrolysis) .
  • Catalysts : DMF or cyanuric chloride enhances electrophilicity at the C-2 position .
  • Monitoring : Use TLC (eluent: ethyl acetate/hexane, 3:7) to track intermediate formation .

Q. Which computational tools predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Models binding to enzymes (e.g., GABA receptors for anticonvulsant activity) .
  • Pharmacophore mapping : Identifies critical hydrogen-bonding sites (e.g., nitro group interactions with active-site residues) .

Q. How to address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility without cytotoxicity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at methoxy positions .

Data Contradiction Analysis

Q. Why do antimicrobial activities vary across studies for structurally similar derivatives?

  • Strain specificity : Activity against S. aureus may not correlate with E. coli due to differences in cell wall permeability .
  • Biofilm formation : Compounds showing poor MIC values may inhibit biofilm maturation (assess via crystal violet staining) .

Q. How to reconcile conflicting NMR data for benzoxazinone derivatives?

  • Dynamic effects : Rotameric equilibria in solution can split peaks; use variable-temperature NMR .
  • Impurity profiling : Trace acetic anhydride residues (δ ~2.1 ppm) may overlap with aromatic signals; purify via preparative HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

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